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Biotin-PEG36-acid

PEG linker length molecular weight comparison spacer arm dimensions

Biotin-PEG36-acid is a monodisperse, heterobifunctional linker with exactly 36 ethylene glycol units, a terminal biotin, and a free carboxylic acid. Its discrete MW (1901.3) ensures reproducible bioconjugate stoichiometry and unambiguous LC-MS characterization, unlike polydisperse PEGs. The 98% purity reduces background noise in streptavidin-based assays. The PEG36 spacer provides optimal spatial separation for PROTAC ternary complex formation without impairing cellular permeability. Ideal for aqueous bioconjugation of sensitive proteins—no organic co-solvents required.

Molecular Formula C85H165N3O40S
Molecular Weight 1901.3 g/mol
Cat. No. B8114255
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBiotin-PEG36-acid
Molecular FormulaC85H165N3O40S
Molecular Weight1901.3 g/mol
Structural Identifiers
SMILESC1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O)NC(=O)N2
InChIInChI=1S/C85H165N3O40S/c89-82(4-2-1-3-81-84-80(79-129-81)87-85(92)88-84)86-6-8-94-10-12-96-14-16-98-18-20-100-22-24-102-26-28-104-30-32-106-34-36-108-38-40-110-42-44-112-46-48-114-50-52-116-54-56-118-58-60-120-62-64-122-66-68-124-70-72-126-74-76-128-78-77-127-75-73-125-71-69-123-67-65-121-63-61-119-59-57-117-55-53-115-51-49-113-47-45-111-43-41-109-39-37-107-35-33-105-31-29-103-27-25-101-23-21-99-19-17-97-15-13-95-11-9-93-7-5-83(90)91/h80-81,84H,1-79H2,(H,86,89)(H,90,91)(H2,87,88,92)/t80-,81-,84-/m0/s1
InChIKeyQTPMNLPEKQXDGN-ALBHDOOUSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Biotin-PEG36-acid Procurement and Technical Specifications for Bioconjugation and PROTAC Development


Biotin-PEG36-acid (CAS 948595-11-7) is a heterobifunctional polyethylene glycol (PEG)-based biotinylation reagent with a discrete PEG chain containing exactly 36 ethylene glycol repeat units, a terminal biotin moiety, and a free carboxylic acid group . The compound has a precisely defined molecular weight of 1901.3 g/mol and molecular formula C85H165N3O40S, distinguishing it from polydisperse PEG formulations . The hydrophilic PEG spacer arm imparts water solubility that is transferred to the biotinylated molecule, enabling aqueous bioconjugation reactions without organic co-solvents . This compound serves as a linker for PROTAC (proteolysis-targeting chimera) synthesis and as a biotinylation reagent for proteins, peptides, antibodies, and nanoparticle surfaces .

Why Biotin-PEG36-acid Cannot Be Substituted with Shorter or Polydisperse PEG Linkers in Critical Bioconjugation Workflows


Biotin-PEG36-acid occupies a specific performance niche that cannot be met by simply substituting any biotin-PEG-acid analog. Shorter PEG linkers (e.g., Biotin-PEG4-acid or Biotin-PEG8-acid) provide insufficient spatial separation between the biotin binding site and the conjugated biomolecule, leading to steric hindrance that reduces streptavidin/avidin binding efficiency and may trigger aggregation or precipitation of the bioconjugate . Longer polydisperse PEG formulations (e.g., Biotin-PEG-acid with average MW 2000-5000) exhibit molecular weight heterogeneity with polydispersity indices (PDI) exceeding 1.1, introducing batch-to-batch variability in conjugate stoichiometry and making precise characterization difficult [1]. In contrast, Biotin-PEG36-acid's discrete 36-unit PEG chain provides a monodisperse, well-defined spacer length that balances sufficient separation for optimal biotin accessibility while maintaining a molecular weight amenable to precise analytical characterization . The presence of a free carboxylic acid terminus also distinguishes it from methyl-capped or amine-terminated analogs, enabling direct amide coupling to primary amines on target biomolecules using standard EDC chemistry without additional activation steps .

Biotin-PEG36-acid Quantitative Differentiation Evidence Against Comparator PEG Linkers


Molecular Weight and Spacer Length Differentiation: Biotin-PEG36-acid versus Biotin-PEG4-acid and Biotin-PEG24-acid

Biotin-PEG36-acid provides an intermediate spacer length positioned precisely between short-chain (PEG4) and extended long-chain (PEG48) biotinylation reagents. The compound's 36-unit PEG chain yields a molecular weight of 1901.3 g/mol, representing a 3.5-fold increase over Biotin-PEG4-acid (MW approximately 535-560 g/mol) and approximately 24% less than the extended dPEG48-biotin acid (MW 2500.99 g/mol) . The PEG36 spacer contains 109 atoms between biotin and the carboxylic acid terminus, compared to approximately 20 atoms for PEG4 linkers and 157 atoms for PEG48 systems . This intermediate length is specifically valuable for PROTAC applications where linker length critically influences ternary complex formation efficiency between the E3 ligase, target protein, and PROTAC molecule [1].

PEG linker length molecular weight comparison spacer arm dimensions

Purity Specification Comparison: Biotin-PEG36-acid (98%) versus Industry-Standard PEG-Biotin Reagents (≥95%)

Biotin-PEG36-acid is commercially available at 98% purity specification from multiple established suppliers including Aladdin Scientific and Alfa Chemistry, exceeding the typical ≥95% (HPLC) purity standard observed for dPEG24-biotin acid and many PEG-biotin reagents . While dPEG4-biotin acid and dPEG24-biotin acid are specified at >95% (HPLC), the 98% specification for Biotin-PEG36-acid represents an absolute purity improvement of approximately 3 percentage points, corresponding to a 60% reduction in maximum allowable impurities (from ≤5% to ≤2%) . However, it should be noted that certain specialized PEG reagents such as Biotin-PEG4-alkyne achieve purity levels up to 99.25%, representing the upper tier of commercially available biotin-PEG linkers .

HPLC purity quality control specifications bioconjugation reagent grade

Solubility Profile and Aqueous Bioconjugation Compatibility: PEG36 versus Non-PEG Biotin Linkers

Biotin-PEG36-acid demonstrates solubility in both water and DMSO, a critical dual-solvent compatibility that enables flexible reaction design . This contrasts sharply with traditional non-PEG biotinylation reagents such as LC-biotin (biotin-amidocaproic acid) and biotin-Ahx, which exhibit poor aqueous solubility and require organic co-solvents for bioconjugation reactions . The hydrophilic PEG36 spacer arm containing 36 ethylene glycol units imparts sufficient water solubility that is transferred to the biotinylated molecule, enabling homogeneous aqueous reactions without precipitation . For comparison, dPEG4-biotin acid demonstrates significantly superior solubility compared to LC-biotin and does not trigger aggregation or precipitation of conjugated biomolecules even at high biotin incorporation levels .

aqueous solubility DMSO compatibility bioconjugation solvent conditions

PEG36 Length Optimization for PROTAC Linker Applications: Balancing Ternary Complex Formation and Cellular Permeability

Biotin-PEG36-acid is specifically classified and marketed as a PEG-based PROTAC linker, with its 36-unit PEG chain length occupying a strategic position in PROTAC linker optimization . PROTAC molecules consist of two ligands joined by a linker: one targeting an E3 ubiquitin ligase and the other binding the target protein, with linker length critically influencing ternary complex formation efficiency and subsequent protein degradation rates [1]. Shorter PEG linkers (PEG3-PEG8) may constrain the spatial orientation required for productive ternary complex formation, while excessively long linkers (>PEG48) can reduce cellular permeability and increase molecular weight beyond optimal ranges for passive diffusion [2]. The PEG36 length provides sufficient conformational flexibility to accommodate diverse E3 ligase-target protein geometries while maintaining a molecular weight (1901.3 g/mol) within the typical range for small-molecule PROTAC candidates .

PROTAC linker ternary complex formation protein degradation efficiency

Monodisperse PEG36 versus Polydisperse PEG Formulations: Impact on Conjugate Characterization and Reproducibility

Biotin-PEG36-acid is a discrete, monodisperse PEG compound with exactly 36 ethylene glycol repeat units and a single defined molecular weight of 1901.3 g/mol, in contrast to polydisperse PEG-biotin reagents with average molecular weights (e.g., PEG2000-biotin, PEG5000-biotin) that exhibit molecular weight distributions with polydispersity indices (PDI) typically ranging from 1.05 to >1.2 . Polydisperse PEG reagents produce bioconjugates with heterogeneous stoichiometry and variable physicochemical properties, complicating analytical characterization by mass spectrometry and introducing batch-to-batch variability in biological activity . In contrast, the monodisperse nature of Biotin-PEG36-acid ensures that each biotinylated molecule carries a PEG spacer of identical length and mass, enabling precise mass spectrometric verification of conjugation stoichiometry and reproducible performance in quantitative assays . While high-quality polydisperse PEG-biotin reagents specify PDI ≤1.05, this still represents a molecular weight distribution spanning approximately ±200 Da around the nominal average, whereas Biotin-PEG36-acid is a single molecular entity [1].

monodisperse PEG polydispersity conjugate characterization batch consistency

Biotin-PEG36-acid Optimal Procurement and Application Scenarios Based on Quantitative Differentiation Evidence


PROTAC Development Requiring Defined PEG36 Linker Length for Ternary Complex Optimization

Biotin-PEG36-acid is the appropriate procurement choice for PROTAC development programs where linker length critically influences ternary complex formation efficiency. The discrete PEG36 spacer (36 ethylene glycol units; MW 1901.3 g/mol) provides sufficient conformational flexibility to accommodate diverse E3 ligase-target protein geometries without excessive molecular weight that could impair cellular permeability . This length is particularly suitable for PROTACs targeting proteins with deep binding pockets or where the E3 ligase binding site is sterically constrained, as supported by the compound's classification as a PEG-based PROTAC linker [1].

Quantitative Biotin-Streptavidin Assays Requiring High-Purity Reagents for Minimal Background Signal

For quantitative assays relying on biotin-streptavidin binding (Kd ≈ 10⁻¹⁵ M), the 98% purity specification of Biotin-PEG36-acid provides an advantage over standard ≥95% purity PEG-biotin reagents by reducing maximum allowable impurities by approximately 60% (from ≤5% to ≤2%) . This higher purity is critical for applications requiring low background noise, such as single-molecule biophysics studies, surface plasmon resonance (SPR) binding kinetics measurements, and quantitative pull-down assays where free biotin contaminants or PEG oligomer impurities could compete for streptavidin binding sites [1].

Aqueous Bioconjugation of Proteins Requiring Preservation of Native Conformation and Enzymatic Activity

Biotin-PEG36-acid is specifically suitable for aqueous bioconjugation of sensitive proteins, peptides, and antibodies where organic co-solvents would cause denaturation or activity loss. The compound's dual solubility in water and DMSO, combined with the hydrophilic PEG36 spacer arm that transfers water solubility to the biotinylated product, enables homogeneous aqueous reactions without precipitation or aggregation . This contrasts with traditional hydrophobic biotin linkers (LC-biotin, biotin-Ahx) that require organic co-solvents and can trigger aggregation at even modest biotin incorporation levels [1].

Mass Spectrometry-Based Characterization of Bioconjugate Stoichiometry and Quality Control

The monodisperse nature of Biotin-PEG36-acid (single molecular entity with MW 1901.3 g/mol) makes it the preferred choice for applications requiring precise mass spectrometric verification of bioconjugate stoichiometry. Unlike polydisperse PEG reagents (PDI ≥1.05) that produce heterogeneous conjugate populations spanning hundreds of Daltons, the discrete PEG36 chain yields a single, well-defined mass shift that can be unambiguously identified by LC-MS analysis . This characteristic is essential for quality control in bioconjugate therapeutic development and for structure-activity relationship studies where conjugate composition must be precisely defined [1].

Technical Documentation Hub

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